

# A Comparative Analysis of Spectroscopic Data for Aceclofenac Ethyl Ester Reference Standards

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## Compound of Interest

Compound Name: *Aceclofenac ethyl ester*

Cat. No.: *B602129*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for **Aceclofenac ethyl ester**, a known impurity and derivative of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to accurately identify and characterize this compound using standard spectroscopic techniques. This document summarizes key spectral features and provides detailed experimental methodologies for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Summary of Spectroscopic Data

The following tables summarize the expected spectroscopic data for a reference standard of **Aceclofenac ethyl ester**. This data is compiled from available literature and spectral databases. It is crucial to compare this reference data with the data obtained from a test sample to confirm its identity and purity.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Aceclofenac Ethyl Ester**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.00-7.50	m	7H	Aromatic protons
~6.90	d	1H	Aromatic CH
~4.65	s	2H	-O-CH <sub>2</sub> -C=O
~4.20	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.70	s	2H	Ar-CH <sub>2</sub> -C=O
~1.25	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Aceclofenac Ethyl Ester**

Chemical Shift ( $\delta$ ) ppm	Assignment
~171.0	Ester C=O
~168.0	Ester C=O
~143.0	Aromatic C-N
~136.0	Aromatic C-Cl
~124.0-131.0	Aromatic CH
~127.0	Aromatic C
~61.0	-O-CH <sub>2</sub> -
~60.0	-O-CH <sub>2</sub> -
~39.0	Ar-CH <sub>2</sub> -
~14.0	-CH <sub>3</sub>

Table 3: Mass Spectrometry (MS) Data for **Aceclofenac Ethyl Ester**

m/z	Interpretation
381.05	[M] <sup>+</sup> (Molecular Ion)
308.05	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
277.02	[M - OCH <sub>2</sub> COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

Table 4: Infrared (IR) Spectroscopy Data for **Aceclofenac Ethyl Ester**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3320	N-H Stretch
~3050	Aromatic C-H Stretch
~2980	Aliphatic C-H Stretch
~1750	Ester C=O Stretch
~1730	Ester C=O Stretch
~1590	Aromatic C=C Stretch
~1250	C-O Stretch
~750	C-Cl Stretch

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the **Aceclofenac ethyl ester** reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- **Instrumentation:** Utilize a Nuclear Magnetic Resonance (NMR) spectrometer operating at a field strength of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.

- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.
- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the molecular weight of **Aceclofenac ethyl ester** ( $\text{C}_{18}\text{H}_{17}\text{Cl}_2\text{NO}_4$ , MW: 382.24 g/mol ).<sup>[1][2][3][4][5][6]</sup> For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

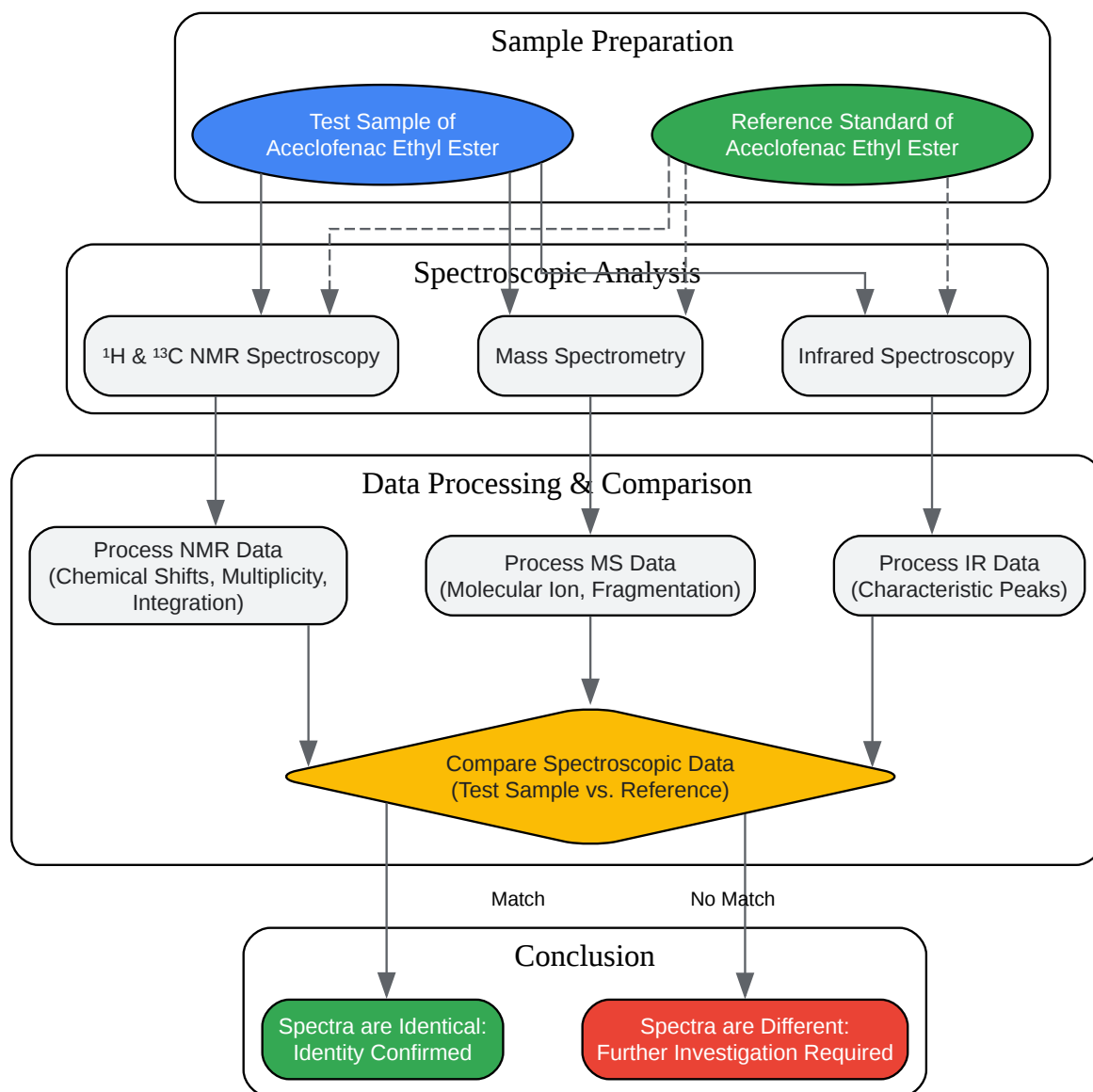
## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample using an appropriate technique such as a KBr pellet, a thin film on a salt plate (for oils or dissolved solids), or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the empty sample holder or solvent, and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in **Aceclofenac ethyl ester**.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of a test sample against an **Aceclofenac ethyl ester** reference standard.



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Caption: Workflow for Spectroscopic Data Comparison.

This guide serves as a foundational resource for the spectroscopic analysis of **Aceclofenac ethyl ester**. For definitive identification and quantification, it is recommended to use a certified reference standard and follow validated analytical methods.

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